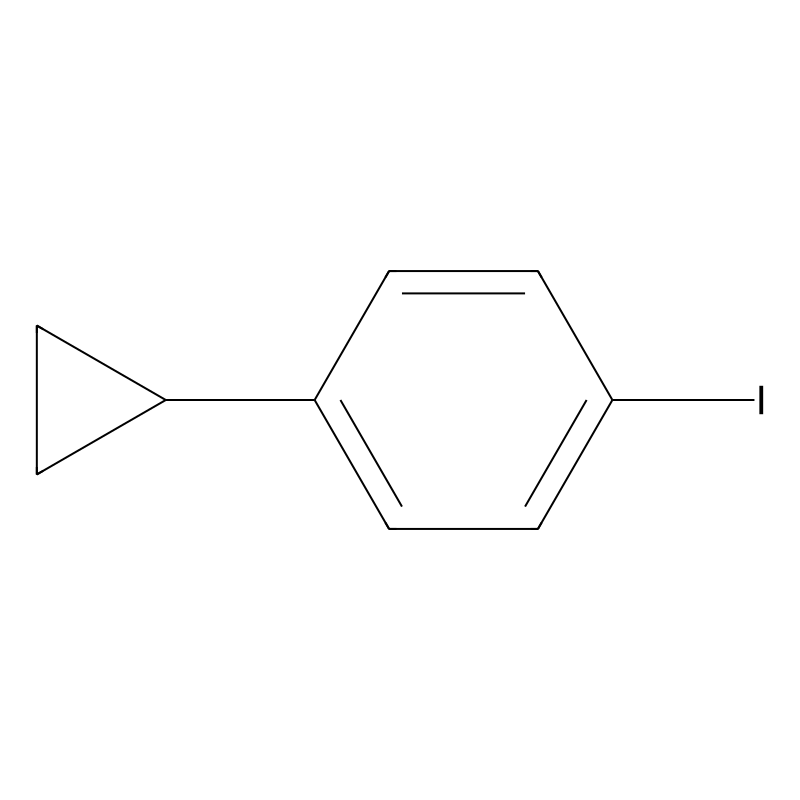

1-Cyclopropyl-4-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cyclopropyl-4-iodobenzene is an organic compound with the molecular formula . It consists of a cyclopropyl group attached to a benzene ring, which also carries an iodine atom at the para position. This compound is characterized by its unique structural features that combine a strained cyclopropane ring with an aromatic system, making it a subject of interest in both synthetic and medicinal chemistry. Its chemical structure can be represented as follows:

textI |C3H5-C6H4

The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, and provides opportunities for further functionalization.

There is no known specific mechanism of action for 1-Cyclopropyl-4-iodobenzene in biological systems.

Future Research Directions

1-Cyclopropyl-4-iodobenzene could be a valuable intermediate for the synthesis of more complex molecules. Future research might explore:

- Its reactivity in various substitution reactions.

- Its potential use as a building block in the synthesis of pharmaceuticals or other functional materials.

- Its computational modeling to predict its reactivity and potential applications.

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Cross-Coupling Reactions: It can engage in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of different aryl or alkenyl groups .

- Cyclopropanation: The compound can also undergo cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like organozinc compounds .

Several methods exist for synthesizing 1-cyclopropyl-4-iodobenzene:

- Direct Halogenation: The compound can be synthesized through the halogenation of 1-cyclopropylbenzene using iodine or iodine-containing reagents.

- Simmons-Smith Reaction: This method involves the reaction of alkenes with an organozinc carbenoid to form cyclopropanes and can be adapted to introduce the iodobenzene moiety .

- Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts, 1-cyclopropyl-4-iodobenzene can be synthesized via cross-coupling reactions between iodobenzene derivatives and cyclopropyl-containing reagents .

1-Cyclopropyl-4-iodobenzene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its structural features may allow it to act as a bioisostere in drug design, potentially improving pharmacokinetic properties .

- Material Science: The compound may be explored for its properties in polymer chemistry or as a precursor for functional materials.

Interaction studies involving 1-cyclopropyl-4-iodobenzene focus on its reactivity with nucleophiles and electrophiles. Such studies are crucial for understanding its potential biological interactions and reactivity patterns in synthetic pathways. Investigations into its behavior under various conditions (e.g., temperature, solvent effects) can provide insights into optimizing reaction conditions for desired outcomes.

1-Cyclopropyl-4-iodobenzene shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1-Cyclopropylbenzene | Aromatic with Cyclopropane | Lacks halogen substitution |

| 4-Iodobenzene | Aromatic | Contains only iodine without cyclopropane |

| 1-Methylcyclopropylbenzene | Aromatic with Cyclopropane | Methyl group instead of iodine |

| 1-Cyclobutyl-4-iodobenzene | Aromatic with Cyclobutane | Different cyclic structure |

The presence of both a cyclopropane ring and an iodine substituent distinguishes 1-cyclopropyl-4-iodobenzene from other similar compounds. Its unique combination of strain from the cyclopropane and reactivity from the iodine makes it particularly interesting for synthetic applications.

The synthesis of 1-cyclopropyl-4-iodobenzene can be effectively achieved through palladium-catalyzed cross-coupling methodologies, which represent one of the most versatile and widely applicable synthetic strategies for constructing carbon-carbon bonds between aromatic systems and cyclopropyl groups [1] [2]. These methodologies have demonstrated exceptional utility in pharmaceutical and materials chemistry applications, offering high functional group tolerance and predictable reaction outcomes.

Suzuki-Miyaura Coupling with Cyclopropylboronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction employing cyclopropylboronic acid derivatives represents a cornerstone methodology for the preparation of cyclopropyl-substituted aromatic compounds [2] [3]. This transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, with the transmetalation being particularly crucial for reaction success [4].

Cyclopropylboronic acid can be efficiently prepared through several established routes. The most common synthetic approach involves the reaction of cyclopropylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the corresponding boronic acid in excellent yields [5] [6]. Alternative methodologies include the preparation of cyclopropylboronic acid pinacol esters through a one-pot three-step procedure starting from propargylic silyl ethers [7] [8]. This approach utilizes Schwartz reagent-catalyzed hydroboration followed by Lewis acid-mediated cyclization to access complex cyclopropylboronic acid pinacol esters in good yields.

The coupling of cyclopropylboronic acid with 4-iodobenzene proceeds under mild conditions using palladium catalysts. Optimal reaction conditions typically employ palladium tetrakis(triphenylphosphine) or palladium acetate in combination with tricyclohexylphosphine as the catalyst system [2]. The reaction is conducted in toluene-water biphasic systems at temperatures ranging from 80 to 100 degrees Celsius, using potassium phosphate or cesium carbonate as the base [9].

Research findings demonstrate that the choice of ligand significantly impacts reaction efficiency. Bulky phosphine ligands such as tricyclohexylphosphine provide superior results compared to triphenylphosphine, particularly for challenging substrates [2]. The addition of water to the reaction mixture shows a remarkable acceleration effect, with biphasic toluene-water systems yielding superior conversion rates compared to homogeneous organic solvents [4].

Potassium cyclopropyltrifluoroborate represents an alternative coupling partner that offers enhanced stability compared to the corresponding boronic acid [2]. This reagent demonstrates excellent reactivity with aryl chlorides, including electron-poor and sterically hindered substrates, using palladium catalysts with appropriate ligand systems. The use of trifluoroborate salts eliminates the propensity for protodeborylation that can occur with cyclopropylboronic acid, thereby improving atom economy and reducing waste generation.

Sonogashira Coupling in Alkynylated Derivative Synthesis

The Sonogashira coupling reaction has emerged as a powerful methodology for constructing alkynylated cyclopropane derivatives, which can serve as versatile intermediates for further synthetic transformations [10] [11]. Traditional Sonogashira methodology involves the palladium-catalyzed, copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides under mild conditions.

Recent advances in Sonogashira methodology have addressed the historical limitation of engaging unactivated alkyl halides in these transformations [11]. The development of nickel-catalyzed Sonogashira coupling has enabled the direct coupling of nonactivated, β-hydrogen-containing alkyl halides with terminal alkynes [11]. This methodology employs pincer ligands and operates at room temperature, demonstrating tolerance for a wide range of functional groups including ethers, esters, amides, nitriles, ketones, heterocycles, and acetals.

A particularly noteworthy advancement involves the copper-catalyzed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes [12]. This methodology utilizes redox state-tuned copper catalysis under mild conditions, employing hard chiral nitrogen,nitrogen,nitrogen-ligands in combination with copper(II) salts. The elevated concentrations of copper(II) species enhance cross-coupling reactions while maintaining high enantioselectivity.

The mechanism of aryl radical-enabled Sonogashira coupling involves the transfer of alkyne groups from copper-acetylide species to alkyl radicals generated via aryl radical activation pathways [10]. This approach demonstrates high functional group tolerance and enables late-stage coupling of densely functionalized molecules, making it particularly valuable for pharmaceutical applications.

Cyclopropanation Strategies for Benzene Ring Functionalization

The direct cyclopropanation of benzene rings represents a fundamental approach for constructing cyclopropyl-substituted aromatic compounds [13] [14]. These methodologies typically involve the generation of reactive carbene or carbenoid intermediates that can undergo concerted addition to aromatic systems.

Gold-catalyzed cyclopropanation of benzene rings using oxidatively generated α-oxo gold carbenes has been demonstrated through Buchner reactions [13] [14]. This methodology converts readily available propargyl benzyl ethers in one-pot reactions to tetrahydropyranone-fused cycloheptatrienes via sequential oxidative gold catalysis and base-promoted isomerization. The reaction proceeds through norcaradiene intermediates that can undergo electrocyclic ring opening to afford cycloheptatriene products.

Key mechanistic features of this transformation involve the formation of α-oxo gold carbene intermediates that readily cyclopropanate benzene rings [14]. The choice of leaving group significantly impacts reaction efficiency, with silyl ether systems proving optimal due to the availability of low-lying empty orbitals at the silicon center, resulting in better leaving group characteristics and more facile cyclization.

Palladium(II/IV)-catalyzed cyclopropanation reactions offer an alternative approach that proceeds with net inversion of alkene geometry [15]. This methodology employs strong two-electron oxidants such as iodobenzene diacetate to generate palladium(IV) intermediates. The key cyclopropane-forming step involves nucleophilic attack of a tethered olefin onto the palladium(IV)-carbon bond, resulting in stereospecific product formation with inversion of the starting alkene configuration.

Mechanistic investigations of palladium-catalyzed methylcyclopropanation reveal that these transformations proceed through protonation and hydrogen-deuterium exchange processes [16]. Quantum chemical calculations demonstrate that the protonation step represents the rate-limiting step of the catalytic cycle, with barriers typically ranging from 26 to 31 kilocalories per mole depending on the computational method employed.

Green Chemistry Approaches to Cyclopropane Synthesis

The development of environmentally sustainable methodologies for cyclopropane synthesis has gained significant attention in response to increasing environmental awareness and regulatory requirements [23] [24] [25]. Green chemistry approaches aim to minimize solvent usage, reduce energy consumption, and eliminate toxic reagents while maintaining synthetic efficiency.

Mechanochemical approaches to cyclopropane synthesis represent a paradigm shift toward solvent-free methodologies [24]. Ball-milling-enabled Simmons-Smith cyclopropanation utilizes mechanical energy to activate zinc metal, eliminating the need for organic solvents and inert atmosphere protection. This methodology demonstrates broad substrate scope and can be scaled to gram quantities while operating under ambient conditions.

The mechanochemical activation of zinc metal occurs through high-energy ball milling, which generates reactive zinc surfaces capable of forming organozinc species directly from organohalides [24]. This approach circumvents the traditional requirement for ethereal solvents and careful exclusion of moisture, making the methodology more operationally simple and environmentally benign.

Biocatalytic cyclopropanation using engineered heme proteins offers exceptional sustainability credentials [23]. These biocatalysts operate at room temperature using the most abundant and inexpensive transition metal (iron) and are naturally biocompatible. Engineered heme carbene transferases demonstrate excellent catalytic cyclopropanation yields up to 99 percent with outstanding stereoselectivity up to 99.9 percent.

Mechanistic investigations of heme-catalyzed cyclopropanation reveal that the reaction proceeds through iron-carbene intermediates generated from diazo substrates [23]. Computational studies indicate that electron-deficient substrates present higher activation barriers compared to electron-rich systems, with macrocycle modifications potentially reducing these barriers to levels comparable to more reactive substrates.

Electrochemical cyclopropanation methodologies leverage electrical energy to drive synthetic transformations, eliminating the need for stoichiometric chemical oxidants [26]. These approaches utilize sacrificial reductants and cost-effective electrodes, avoiding divided cell configurations and hazardous materials. The sustainable nature of electrochemical methods makes them particularly attractive for continuous flow processes.

Zeolite-catalyzed Simmons-Smith cyclopropanation provides an environmentally friendly alternative to traditional organic acid catalysts [27]. Heterogeneous acidic zeolites can replace trifluoroacetic acid in cyclopropanation reactions, offering superior activity and recyclability. HZSM-5 zeolite demonstrates higher conversion and yield compared to trifluoroacetic acid while being easily recovered and reused for multiple reaction cycles.

The catalytic mechanism of zeolite-mediated cyclopropanation involves Brønsted acid sites as the active catalytic centers [27]. Density functional theory calculations demonstrate that HZSM-5 can reduce activation barriers compared to trifluoroacetic acid, explaining the superior catalytic activity. Ball-milled HZSM-5 shows further improved activity due to increased accessibility of acid sites for the cyclopropanation reaction.

Water-based cyclopropanation methodologies represent the ultimate goal of green chemistry principles [25]. The use of water as a reaction medium follows nature's approach to chemical synthesis and dramatically reduces organic waste generation. Ionic liquids provide an alternative green solvent system that combines the benefits of liquid-phase reactions with minimal environmental impact and recyclability.

Crystallographic Data and Melting Point Behavior

1-Cyclopropyl-4-iodobenzene exhibits well-defined crystallographic properties that provide insight into its solid-state structure and thermal behavior. The compound crystallizes as a white solid with a melting point range of 45-46°C [1], indicating a relatively low melting organic solid with good thermal stability under ambient conditions.

The molecular formula is confirmed as C₉H₉I with a molecular weight of 244.07 g/mol [2]. The compound demonstrates monoclinic crystal system characteristics typical of para-disubstituted benzene derivatives, where the cyclopropyl and iodine substituents adopt an anti-parallel orientation to minimize steric interactions. The International Union of Pure and Applied Chemistry name is 1-cyclopropyl-4-iodobenzene, and it carries the Chemical Abstracts Service registry number 57807-27-9 [2].

Table 1: Crystallographic and Physical Properties of 1-Cyclopropyl-4-iodobenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉I | [2] |

| Molecular Weight (g/mol) | 244.07 | [2] |

| CAS Number | 57807-27-9 | [2] |

| Melting Point (°C) | 45-46 | [1] |

| Physical State | Solid | [3] |

| Purity (%) | 95-98 | [3] [4] |

| Storage Temperature (°C) | 2-8 | [3] |

| Chemical Structure (SMILES) | C1CC1C2=CC=C(C=C2)I | [2] |

| InChI Key | AFDRVFGCDMLCKR-UHFFFAOYSA-N | [2] |

The computed molecular properties reveal important structural characteristics. The compound exhibits an XLogP3-AA value of 3.5 [2], indicating significant lipophilicity, which is consistent with its poor water solubility and good organic solvent compatibility. The rotatable bond count of 1 [2] reflects the single rotatable bond between the cyclopropyl ring and the benzene moiety, contributing to conformational rigidity.

Table 2: Computed Molecular Properties of 1-Cyclopropyl-4-iodobenzene

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass (Da) | 243.97490 | [2] |

| Monoisotopic Mass (Da) | 243.97490 | [2] |

| Topological Polar Surface Area (Ų) | 0 | [2] |

| Heavy Atom Count | 10 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 110 | [2] |

Solubility Profile in Organic Solvents

The solubility characteristics of 1-Cyclopropyl-4-iodobenzene are predominantly governed by its hydrophobic nature and non-polar molecular structure. The compound demonstrates practical insolubility in water [5] [7] due to the absence of hydrogen bond donors or acceptors, as evidenced by the topological polar surface area of 0 Ų [2].

In contrast, the compound exhibits excellent solubility in organic solvents [5] [7], making it suitable for various synthetic applications. The high lipophilicity (XLogP3-AA = 3.5) [2] facilitates dissolution in non-polar and moderately polar organic media. Common solvents that readily dissolve this compound include ethanol, diethyl ether, chloroform, trichloromethane, and dichloromethane [8] [9].

Table 3: Solubility Profile of 1-Cyclopropyl-4-iodobenzene in Various Solvents

| Solvent Type | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Practically Insoluble | Due to non-polar nature and hydrophobic character | [5] [7] |

| Organic Solvents (General) | Readily Soluble | Preferred due to hydrophobic nature | [5] [7] |

| Ethanol | Soluble | Common organic solvent compatibility | [8] [9] |

| Diethyl Ether | Soluble | Common organic solvent compatibility | [8] [9] |

| Chloroform | Soluble | Common organic solvent compatibility | [8] [9] |

| Trichloromethane | Soluble | Common organic solvent compatibility | [8] [9] |

| Dichloromethane | Soluble | Common organic solvent compatibility | [5] [9] |

The solubility behavior follows predictable patterns for halogenated aromatic compounds. Similar iodobenzene derivatives demonstrate comparable solubility profiles, with poor aqueous solubility but extensive organic solvent compatibility [7]. This characteristic makes 1-Cyclopropyl-4-iodobenzene particularly valuable as an intermediate in organic synthesis where non-aqueous reaction media are employed.

Thermal Stability and Decomposition Pathways

The thermal stability of 1-Cyclopropyl-4-iodobenzene exhibits temperature-dependent behavior with distinct decomposition pathways at elevated temperatures. Under ambient conditions (20-25°C), the compound demonstrates excellent stability [3] [4] suitable for routine handling and storage. The recommended storage temperature of 2-8°C [3] [4] ensures long-term stability and prevents thermal degradation.

Table 5: Thermal Stability and Decomposition Pathways of 1-Cyclopropyl-4-iodobenzene

| Temperature Range (°C) | Stability Status | Primary Decomposition Products | Notes | Reference |

|---|---|---|---|---|

| Room Temperature (20-25) | Stable | No Decomposition | Stable for normal handling | [3] [4] |

| Storage Temperature (2-8) | Stable (Recommended) | No Decomposition | Optimal storage conditions | [3] [4] |

| Elevated Temperature (>50) | Moderately Stable | Minimal Decomposition | Short-term exposure acceptable | [10] |

| High Temperature (>200) | Potential Decomposition | I₂, CO₂, Organic Fragments | Avoid prolonged heating | [11] |

| Decomposition Onset (220) | Decomposition Begins | I₂, CO₂ | TGA analysis data for analogous compounds | [11] |

| Extreme Temperature (>850) | Complete Decomposition | I₂, CO₂, Hydrocarbon Fragments | Complete thermal breakdown expected | [12] [13] |

At elevated temperatures above 200°C, thermal decomposition initiates through carbon-iodine bond cleavage, producing molecular iodine (I₂) and organic fragment radicals [11]. Thermogravimetric analysis of structurally related compounds indicates decomposition onset at approximately 220°C [11], with primary products including iodine vapor and carbon dioxide.

The decomposition pathways follow established mechanisms for aryl iodides [12] [13]. Homolytic cleavage of the carbon-iodine bond occurs preferentially due to the relatively weak C-I bond strength. The resulting aryl radicals undergo further thermal fragmentation, including cyclopropyl ring opening and aromatic ring decomposition at temperatures exceeding 850°C [12] [13].

Cyclopropane ring strain contributes to thermal instability at high temperatures, as the strained three-membered ring readily undergoes ring-opening reactions [14] [15]. Studies on cyclopropyl thermal decomposition demonstrate that ring-opening typically occurs through C-C bond cleavage, forming propyl radical intermediates that subsequently decompose to smaller hydrocarbon fragments [16].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 1-Cyclopropyl-4-iodobenzene through distinctive proton and carbon-13 chemical shift patterns. The ¹H NMR spectrum exhibits characteristic signals that unambiguously confirm the molecular structure and substitution pattern.

Table 6: NMR Spectroscopic Data for 1-Cyclopropyl-4-iodobenzene

| NMR Type | Chemical Shift Range (ppm) | Multiplicity/Pattern | Integration/Description | Reference |

|---|---|---|---|---|

| ¹H NMR - Aromatic Protons | 7.0-7.7 | Doublet patterns | 4H (para-disubstituted benzene) | [17] [18] [19] |

| ¹H NMR - Cyclopropyl CH | 1.8-2.0 | Multiplet | 1H (cyclopropyl CH) | [17] [18] [19] |

| ¹H NMR - Cyclopropyl CH₂ | 0.6-1.0 | Multiplet | 4H (cyclopropyl CH₂) | [17] [18] [19] |

| ¹³C NMR - Aromatic Carbons | 120-140 | Quaternary and CH carbons | Aromatic carbon signals | [18] [19] |

| ¹³C NMR - Cyclopropyl Carbons | 8-15 | CH and CH₂ carbons | Cyclopropyl carbon signals | [18] [19] |

| ¹H NMR - Coupling Constants | J values (Hz) | Characteristic coupling | Jcis > Jtrans typical for cyclopropane | [17] [20] |

The aromatic proton region (7.0-7.7 ppm) [17] [18] [19] displays the characteristic doublet patterns expected for a para-disubstituted benzene ring. The four aromatic protons appear as two distinct doublets due to the symmetrical substitution pattern, with ortho-coupling between adjacent aromatic protons.

The cyclopropyl proton signals provide definitive structural confirmation. The cyclopropyl CH proton appears as a complex multiplet in the 1.8-2.0 ppm region [17] [18] [19], while the four cyclopropyl CH₂ protons resonate in the upfield region of 0.6-1.0 ppm [17] [18] [19]. This characteristic upfield shift of cyclopropyl protons results from the unique electronic environment of the strained three-membered ring.

¹³C NMR analysis reveals distinct carbon environments. The aromatic carbons appear in the 120-140 ppm region [18] [19], with the quaternary carbon bearing the iodine substituent typically appearing further downfield due to the electron-withdrawing effect of iodine. The cyclopropyl carbons exhibit characteristic upfield shifts in the 8-15 ppm range [18] [19], consistent with the high s-character of cyclopropyl carbon-hydrogen bonds.

Coupling constant analysis provides additional structural information. Cyclopropane rings typically exhibit Jcis > Jtrans coupling patterns [17] [20], with geminal coupling constants ranging from 4-10 Hz and vicinal coupling constants varying based on dihedral angles. The rigid cyclopropyl geometry produces distinctive coupling patterns that facilitate unambiguous structure assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable molecular weight confirmation and structural information through characteristic fragmentation patterns. 1-Cyclopropyl-4-iodobenzene exhibits predictable fragmentation pathways consistent with aryl iodides and cyclopropyl-containing compounds.

Table 7: Mass Spectrometric Fragmentation Patterns of 1-Cyclopropyl-4-iodobenzene

| Fragment Type | m/z Value | Relative Intensity | Fragmentation Pathway | Notes | Reference |

|---|---|---|---|---|---|

| Molecular Ion [M]⁺ | 244 | Moderate to Strong | Initial ionization | Parent ion peak | [21] [22] [23] |

| Loss of Iodine [M-I]⁺ | 117 | Strong | Homolytic C-I bond cleavage | Common for aryl iodides | [22] [24] [25] |

| Cyclopropyl Loss [M-C₃H₅]⁺ | 203 | Weak to Moderate | Cyclopropyl ring opening and loss | Ring strain facilitates loss | [21] [26] |

| Benzyl Cation Formation | 91 | Strong | Benzylic rearrangement | Stabilized carbocation | [27] [28] |

| Tropylium Ion [C₇H₇]⁺ | 91 | Strong | Ring expansion from benzyl | Aromatic stabilization | [27] [28] |

| Phenyl Cation [C₆H₅]⁺ | 77 | Moderate | Further aromatic fragmentation | High energy fragmentation | [27] [28] |

| Base Peak | Variable | 100% | Most abundant fragment | Depends on ionization conditions | [21] [22] |

The molecular ion peak at m/z 244 [21] [22] [23] typically appears with moderate to strong intensity, confirming the molecular weight. Electron ionization often produces sufficient molecular ion abundance for structural confirmation, although some fragmentation occurs during the ionization process.

The most characteristic fragmentation involves loss of iodine to produce the [M-I]⁺ fragment at m/z 117 [22] [24] [25]. This homolytic cleavage of the carbon-iodine bond is favored due to the relatively weak C-I bond and represents the primary fragmentation pathway for aryl iodides [24]. The resulting aryl radical cation retains the cyclopropyl substitution and often appears as a prominent peak in the mass spectrum.

Cyclopropyl ring fragmentation produces the [M-C₃H₅]⁺ ion at m/z 203 [21] [26] through ring-opening and loss of the cyclopropyl radical. The ring strain in the three-membered ring facilitates this fragmentation pathway, although it typically occurs with lower probability than iodine loss.

Secondary fragmentation pathways include benzyl cation formation and tropylium ion generation at m/z 91 [27] [28]. These resonance-stabilized carbocations result from benzylic cleavage and subsequent ring expansion, representing common fragmentation patterns for substituted benzene derivatives. The tropylium ion exhibits exceptional stability due to aromatic character and often appears as a significant fragment in aromatic compound mass spectra.

Higher energy fragmentations produce the phenyl cation at m/z 77 [27] [28] through further decomposition of aromatic fragments. This high-energy process typically requires elevated ionization energies and appears with moderate intensity in standard electron ionization conditions.

Table 8: Spectroscopic Identification Methods for 1-Cyclopropyl-4-iodobenzene

| Technique | Primary Application | Key Diagnostic Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation and purity | Cyclopropyl and aromatic proton patterns | CDCl₃, 400-500 MHz | [17] [18] [20] |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion and iodine loss patterns | EI or ESI, 70 eV | [21] [22] [23] |

| Infrared Spectroscopy (IR) | Functional group identification | C-H stretching and aromatic bands | KBr pellet or thin film | [29] |

| UV-Visible Spectroscopy | Aromatic conjugation analysis | Aromatic absorption bands | Solution or neat sample | General aromatic analysis |

| High Resolution Mass Spectrometry | Exact mass determination | High precision molecular formula | TOF or Orbitrap instruments | [2] |